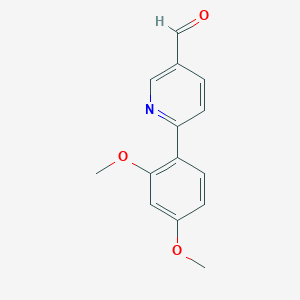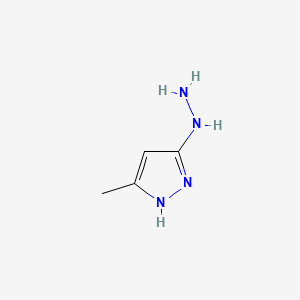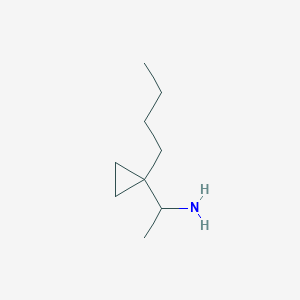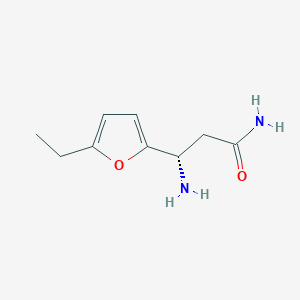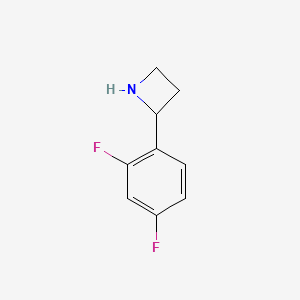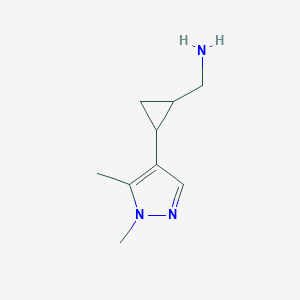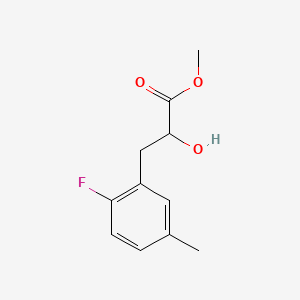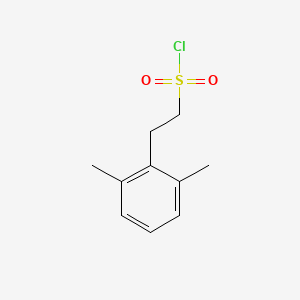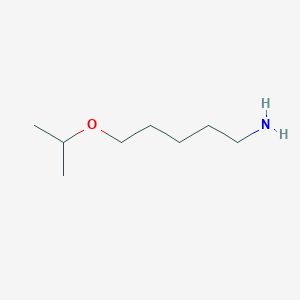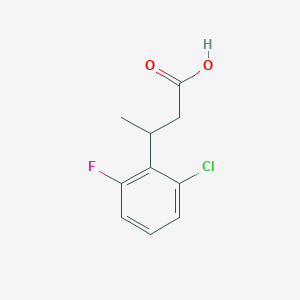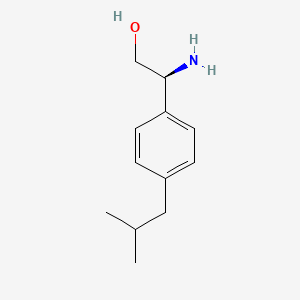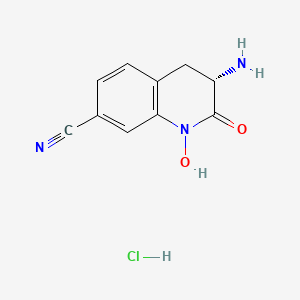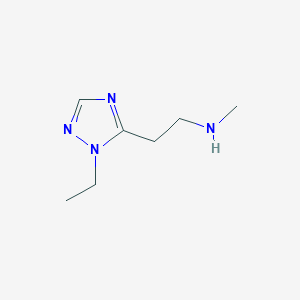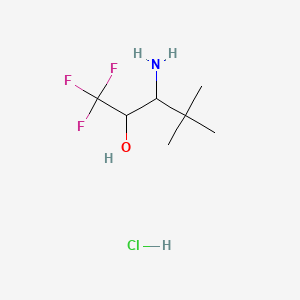
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride typically involves the reaction of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and subsequent crystallization of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of substituted amino derivatives.
Applications De Recherche Scientifique
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: A structurally similar compound with a shorter carbon chain.
4-Amino-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethyl-containing compound with different functional groups.
Uniqueness
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is unique due to its specific combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H15ClF3NO |
|---|---|
Poids moléculaire |
221.65 g/mol |
Nom IUPAC |
3-amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-6(2,3)4(11)5(12)7(8,9)10;/h4-5,12H,11H2,1-3H3;1H |
Clé InChI |
IXOXBSRNOABZNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C(F)(F)F)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


